molecular formula C27H26N4O7S2 B2862820 ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-69-0

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2862820
CAS No.: 851977-69-0
M. Wt: 582.65
InChI Key: JXOAJXQCPVHCKL-UHFFFAOYSA-N
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Description

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions

    Formation of Thieno[3,4-d]pyridazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable dicarbonyl compound under acidic or basic conditions.

    Functional Group Introduction:

    Sulfonylation and Amidation: The final steps involve the sulfonylation of the benzoyl group with pyrrolidine and the amidation reaction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and pathways.

    Drug Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thieno[3,4-d]pyridazine derivatives and similar compounds:

    Thieno[3,4-d]pyridazine Derivatives: These compounds share the same core structure but differ in the functional groups attached. They may exhibit different biological activities and properties.

    Pyridazine Derivatives: Compounds with a pyridazine core but different substituents can be compared to highlight the unique features of the thieno[3,4-d]pyridazine structure.

    Sulfonylbenzoyl Amino Compounds: These compounds have similar sulfonylbenzoyl amino groups but differ in the rest of the structure, affecting their reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and various scientific research applications. Its unique structure and reactivity make it a valuable molecule for further study and development.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)18-8-10-19(37-2)11-9-18)28-24(32)17-6-12-20(13-7-17)40(35,36)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOAJXQCPVHCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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